(3-Formyl-4-nitrophenyl) acetate
Description
(3-Formyl-4-nitrophenyl) acetate is a nitro-substituted aromatic ester characterized by a formyl group (-CHO) at the 3-position and a nitro group (-NO₂) at the 4-position of the phenyl ring, linked to an acetate moiety. This compound is of interest in organic synthesis due to the electron-withdrawing nature of both substituents, which influence its reactivity in reactions such as nucleophilic substitutions, condensations, and reductions.
Properties
Molecular Formula |
C9H7NO5 |
|---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
(3-formyl-4-nitrophenyl) acetate |
InChI |
InChI=1S/C9H7NO5/c1-6(12)15-8-2-3-9(10(13)14)7(4-8)5-11/h2-5H,1H3 |
InChI Key |
ZUWXEOWSRRZRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Hydroxy-4-nitrophenyl Acetate
Key Structural Differences :
Functional Implications :
- Solubility : The hydroxyl group enhances solubility in polar solvents due to hydrogen bonding.
- Reactivity : The hydroxyl group may participate in oxidation or etherification reactions, whereas the formyl group in the target compound is more reactive toward nucleophiles (e.g., in condensations).
4-Acetamido-3-nitrophenyl Acetate
Key Structural Differences :
Functional Implications :
- Steric Effects : The acetamido group introduces steric hindrance, which may slow reactions at the aromatic ring.
- Electronic Effects : The electron-donating nature of the acetamido group (via resonance) could moderate the electron-withdrawing effect of the nitro group, contrasting with the strongly electron-deficient ring in the formyl-nitro analog.
Methyl-Substituted Analogs
Examples :
- Methyl 2-(3-Methyl-2-nitrophenyl)acetate
- Methyl 2-(3-Methyl-4-nitrophenyl)acetate
- Ethyl 4-(2-nitrophenyl)-3-oxobutanoate .
Key Structural Differences :
- Methyl or ethyl groups replace the formyl group, and nitro group positions vary.
Functional Implications :
- Electron Effects : Methyl groups are electron-donating, reducing the ring’s electron deficiency compared to the formyl-nitro combination. This may diminish reactivity in electrophilic substitutions.
- Physical Properties : Lower melting points and higher volatility are expected due to reduced polarity.
Methyl 2-(3-Fluoro-4-nitrophenyl)acetate
Functional Implications :
- Electronic Effects : Fluorine’s strong electronegativity increases the ring’s electron-withdrawing character, though less so than a formyl group. This may enhance stability toward nucleophilic attack.
Research Implications and Gaps
- Synthetic Applications : The formyl group in this compound offers a reactive site for further functionalization, such as Schiff base formation, which is absent in hydroxyl or methyl analogs.
- Data Limitations : Direct experimental data (e.g., crystallography, spectroscopy) for the target compound are lacking, necessitating extrapolation from analogs. Further studies on its crystal structure and reactivity are recommended.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
